molecular formula C19H15NO2 B1463219 2-Methyl-4-(4-phenoxybenzoyl)pyridine CAS No. 1187170-29-1

2-Methyl-4-(4-phenoxybenzoyl)pyridine

Cat. No.: B1463219
CAS No.: 1187170-29-1
M. Wt: 289.3 g/mol
InChI Key: OPQRTOGFBMNHSN-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-phenoxybenzoyl)pyridine is a useful research compound. Its molecular formula is C19H15NO2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Methyl-4-(4-phenoxybenzoyl)pyridine is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a methyl group and a phenoxybenzoyl moiety. This unique configuration is believed to contribute to its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The phenoxybenzoyl group plays a crucial role in modulating enzyme activity, while the pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity for biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . For instance, it has shown significant antiproliferative effects against various cancer cell lines, including:

Cell LineIC50 Value (µM)
A54912.5
MCF-715.3
HepG210.8

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . It has shown activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects comparable to standard antibiotics:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenoxy or pyridine groups can significantly influence the biological activity of the compound. For example:

  • Substitution on the phenoxy group : Variations in electron-donating or electron-withdrawing groups can enhance or reduce anticancer potency.
  • Pyridine ring modifications : Alterations in the position of methyl or other substituents can affect binding affinity to target enzymes.

These insights are critical for optimizing the compound's efficacy and minimizing potential side effects .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound's effect on cancer cell lines, revealing that it induced apoptosis through caspase activation pathways. The study highlighted its potential as a lead compound for further development in cancer therapy .
  • Animal Model Studies : In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups .
  • Comparative Studies : When compared with similar compounds, such as 2-Methyl-4-(3-phenoxybenzoyl)pyridine, it was found that the presence of the para-substituted phenoxy group significantly enhanced biological activity, making it a more attractive candidate for drug development.

Properties

IUPAC Name

(2-methylpyridin-4-yl)-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-14-13-16(11-12-20-14)19(21)15-7-9-18(10-8-15)22-17-5-3-2-4-6-17/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQRTOGFBMNHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240057
Record name (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-29-1
Record name (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.